![molecular formula C7H6N2O3 B15052127 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family This compound is characterized by its unique structure, which includes a hydroxyl group at the 7th position and a methyl group at the 3rd position on the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate in the presence of sodium ethoxide in ethanol. This reaction produces ethyl 6-hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylates, which can be further hydrolyzed to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted isoxazoles
Aplicaciones Científicas De Investigación
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: Lacks the hydroxyl group at the 7th position.
6-Hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate: Contains a carboxylate group instead of a hydroxyl group.
1H-pyrazolo[3,4-b]pyridine derivatives: Similar heterocyclic structure but with different functional groups and properties.
Uniqueness
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific functional groups and their positions on the isoxazole ring
Propiedades
Fórmula molecular |
C7H6N2O3 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
7-hydroxy-3-methyl-4H-[1,2]oxazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C7H6N2O3/c1-3-6-7(12-9-3)4(10)2-5(11)8-6/h2H,1H3,(H2,8,10,11) |
Clave InChI |
ZRMKJTYAICJZEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1NC(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



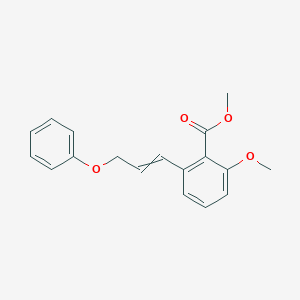
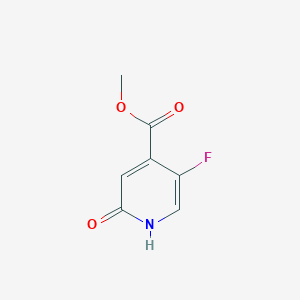
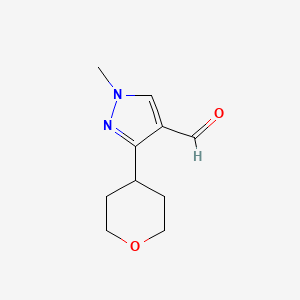

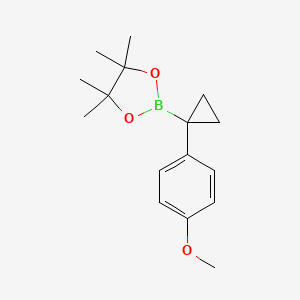
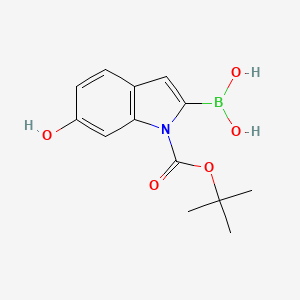


![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B15052141.png)
